molecular formula C9H9BrN4O B8039541 6-Bromo-3-(dimethylamino)-1,2,3-benzotriazin-4-one

6-Bromo-3-(dimethylamino)-1,2,3-benzotriazin-4-one

Cat. No.: B8039541
M. Wt: 269.10 g/mol
InChI Key: RDLWQSXIRWXZDM-UHFFFAOYSA-N
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Description

6-Bromo-3-(dimethylamino)-1,2,3-benzotriazin-4-one is a heterocyclic compound that contains a benzotriazine ring substituted with a bromine atom and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(dimethylamino)-1,2,3-benzotriazin-4-one typically involves the reaction of 6-bromo-1,2,3-benzotriazin-4-one with dimethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the dimethylamine displaces a leaving group on the benzotriazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(dimethylamino)-1,2,3-benzotriazin-4-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The benzotriazine ring can be reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, resulting in various substituted benzotriazines.

    Oxidation: Products include benzotriazine derivatives with additional oxygen-containing functional groups.

    Reduction: Products include partially or fully reduced benzotriazine derivatives.

Scientific Research Applications

6-Bromo-3-(dimethylamino)-1,2,3-benzotriazin-4-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(dimethylamino)-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1,2,3-benzotriazin-4-one: Lacks the dimethylamino group, resulting in different reactivity and applications.

    3-(Dimethylamino)-1,2,3-benzotriazin-4-one: Lacks the bromine atom, affecting its electronic properties and reactivity.

    6-Chloro-3-(dimethylamino)-1,2,3-benzotriazin-4-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical behavior.

Uniqueness

6-Bromo-3-(dimethylamino)-1,2,3-benzotriazin-4-one is unique due to the presence of both the bromine atom and the dimethylamino group, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-bromo-3-(dimethylamino)-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4O/c1-13(2)14-9(15)7-5-6(10)3-4-8(7)11-12-14/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLWQSXIRWXZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N1C(=O)C2=C(C=CC(=C2)Br)N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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